molecular formula C21H20FN3O3S B4522140 {4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}(2-methylquinolin-4-yl)methanone

{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}(2-methylquinolin-4-yl)methanone

Cat. No.: B4522140
M. Wt: 413.5 g/mol
InChI Key: DHGBTHANCIVBDT-UHFFFAOYSA-N
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Description

{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}(2-methylquinolin-4-yl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a fluorophenylsulfonyl group and a quinoline moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}(2-methylquinolin-4-yl)methanone typically involves multiple steps, starting with the preparation of the piperazine and quinoline intermediates. The reaction conditions often include:

    Solvents: Common solvents such as dichloromethane or ethanol.

    Catalysts: Acid or base catalysts to facilitate the reaction.

    Temperature: Reactions are usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the intermediates are synthesized and then combined under controlled conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety.

    Reduction: Reduction reactions can occur at the sulfonyl group.

    Substitution: The piperazine ring allows for various substitution reactions, making it a versatile intermediate for further chemical modifications.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Halogenating agents or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce sulfonamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, {4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}(2-methylquinolin-4-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology

In biological research, this compound is studied for its potential interactions with various biological targets. Its ability to undergo multiple chemical reactions makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with specific enzymes or receptors, making it a candidate for drug discovery and development.

Industry

In industrial applications, this compound is used in the synthesis of specialty chemicals and materials. Its versatility allows for its incorporation into various industrial processes.

Mechanism of Action

The mechanism of action of {4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}(2-methylquinolin-4-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

  • {4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}(2-methylquinolin-4-yl)methanone
  • {4-[(4-Bromophenyl)sulfonyl]piperazin-1-yl}(2-methylquinolin-4-yl)methanone
  • {4-[(4-Methylphenyl)sulfonyl]piperazin-1-yl}(2-methylquinolin-4-yl)methanone

Uniqueness

What sets {4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}(2-methylquinolin-4-yl)methanone apart from similar compounds is the presence of the fluorine atom in the phenyl ring. This fluorine substitution can significantly alter the compound’s chemical properties, such as its reactivity and binding affinity, making it unique in its class.

Properties

IUPAC Name

[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-(2-methylquinolin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O3S/c1-15-14-19(18-4-2-3-5-20(18)23-15)21(26)24-10-12-25(13-11-24)29(27,28)17-8-6-16(22)7-9-17/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHGBTHANCIVBDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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